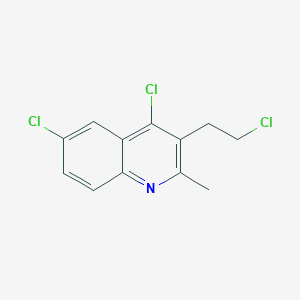
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline, also known as DCQ, is a chemical compound that has shown potential as an anti-cancer agent. It belongs to the family of quinoline derivatives, which have been extensively studied for their anti-tumor properties.
作用机制
The exact mechanism of action of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have minimal toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. However, further studies are needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is the lack of clinical trials and data on its efficacy and safety in humans.
未来方向
There are several future directions for research on 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another direction could be the exploration of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline's potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Clinical trials are also needed to determine its efficacy and safety in humans.
In conclusion, 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is a promising anti-cancer agent that has shown potential in preclinical studies. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
合成方法
The synthesis of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline involves a multi-step process that starts with the reaction of 2-amino-3,5-dichlorobenzaldehyde with ethyl acetoacetate. The resulting product is then reacted with chloroacetyl chloride to form 4,6-dichloro-3-(chloroacetyl)-2-methylquinoline. Finally, this compound is reacted with 2-chloroethylamine to yield 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline.
科学研究应用
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer agents.
属性
CAS 编号 |
57521-14-9 |
|---|---|
分子式 |
C12H10Cl3N |
分子量 |
274.6 g/mol |
IUPAC 名称 |
4,6-dichloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-9(4-5-13)12(15)10-6-8(14)2-3-11(10)16-7/h2-3,6H,4-5H2,1H3 |
InChI 键 |
UWRNWBVHBOCMTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)CCCl |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-Methyl-1-piperazinyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293073.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B293074.png)
![3-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293076.png)
![3-[4-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B293077.png)
![3-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293078.png)
![3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B293079.png)
![5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293081.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B293082.png)
![2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B293086.png)
![5-(2-Oxopropyl)-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293088.png)
![3-amino-N'-(1,3-benzodioxol-5-ylmethylene)-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293091.png)
![2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide](/img/structure/B293092.png)

![1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293095.png)